3'-Tert-butyl 5'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’-Tert-butyl 5’-ethyl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Tert-butyl 5’-ethyl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3’-Tert-butyl 5’-ethyl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the indole or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
3’-Tert-butyl 5’-ethyl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Tert-butyl 5’-ethyl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spiro-indole derivatives and pyran-containing molecules. Examples include:
- Spiro[indole-3,4’-pyran]-3’,5’-dicarboxylate derivatives with different substituents .
- Indole derivatives with various functional groups .
Uniqueness
The uniqueness of 3’-Tert-butyl 5’-ethyl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate lies in its specific combination of substituents and the spiro linkage, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H24N2O6 |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-O'-tert-butyl 5-O'-ethyl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C21H24N2O6/c1-6-27-17(24)14-11(2)28-16(22)15(18(25)29-20(3,4)5)21(14)12-9-7-8-10-13(12)23-19(21)26/h7-10H,6,22H2,1-5H3,(H,23,26) |
InChI Key |
OXTVBRNDWXOIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
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